cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Overview
Description
“Cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 847416-52-8 . It has a molecular weight of 214.26 and its IUPAC name is (1s,3s)-3-(2-(tert-butoxy)-2-oxoethyl)cyclobutane-1-carboxylic acid . The compound is a white solid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14)/t7-,8+ . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 214.26 .For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .
Scientific Research Applications
Scale-Up Synthesis and Material Application
Yamashita, Nishikawa, and Kawamoto (2019) explored the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid using continuous photo flow chemistry. This compound serves as a significant building block in the preparation of various biologically active compounds and materials containing cyclobutane ring systems labeled with deuterium atoms. The authors also discussed its application in the synthesis of drug candidate compounds for quantitative mass spectrometry analyses in pharmacokinetic studies, emphasizing its relevance in material sciences and nonclinical research Yamashita, Nishikawa, & Kawamoto, 2019.
Synthesis of Stereoisomers for Material Sciences
Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. They demonstrated the possibility of obtaining pure cis or trans acid through simple adjustments in reaction conditions. These stereoisomers, which represent unnatural amino acids, have significance in the synthesis of materials and potentially in other scientific domains Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013.
Material Synthesis from Furfural-Derived Compounds
Wang et al. (2018) discussed the preparation of a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) from a furfural-derived compound. This compound exhibited significant stability in various conditions and was recognized for its potential as a unique, semirigid diacid building block in material science. The study also touched on its use in synthesizing green polymers and as a cross-linker for biobased epoxy, demonstrating its broad applications in the field of sustainable materials Wang, Elliott, Wang, Setien, Puttkammer, Ugrinov, Lee, Webster, & Chu, 2018.
Application in Polymer Synthesis
Rorrer, Dorgan, Vardon, Martinez, Yang, and Beckham (2016) incorporated cis,cis-Muconic acid, a biologically derived dicarboxylic acid, into polyesters for the synthesis of unsaturated polyester resins. This application highlighted the potential of cis-structured compounds in polymer synthesis and material engineering, offering an alternative to traditional chemical processes Rorrer, Dorgan, Vardon, Martinez, Yang, & Beckham, 2016.
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUHNXJFVFZURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847416-52-8 | |
Record name | (1s,3s)-3-[2-(tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.